![molecular formula C20H18N4O3S B4699789 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4699789.png)
3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide
Übersicht
Beschreibung
3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide, also known as PTB-TAZ, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. PTB-TAZ is a small molecule inhibitor that has shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide involves the inhibition of the activity of protein kinase CK2, PIM1 kinase, and CDK9. These enzymes are involved in various cellular processes such as cell proliferation, cell cycle regulation, and transcriptional regulation. Inhibition of these enzymes by 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide leads to the suppression of cell growth and proliferation, induction of apoptosis, and inhibition of viral replication. The exact mechanism of action of 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to have several biochemical and physiological effects in various preclinical studies. 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to suppress cell growth and proliferation, induce apoptosis, and inhibit viral replication. 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide has also been shown to have anti-inflammatory and neuroprotective effects. In addition, 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments. 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide is a small molecule inhibitor that can be easily synthesized and modified. 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide has also been shown to have good oral bioavailability and low toxicity, making it a suitable candidate for in vivo studies. However, there are also some limitations to using 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide in lab experiments. 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide has a relatively short half-life, which may limit its effectiveness in some experimental settings. In addition, 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide may have off-target effects that need to be considered when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide. Further studies are needed to fully understand the mechanism of action of 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide and its potential as a therapeutic agent for various diseases. In addition, the development of more potent and selective inhibitors of CK2, PIM1 kinase, and CDK9 may lead to the discovery of novel therapeutic agents. Furthermore, the combination of 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide with other therapeutic agents may lead to synergistic effects and improved treatment outcomes.
Wissenschaftliche Forschungsanwendungen
3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the activity of several enzymes such as protein kinase CK2, PIM1 kinase, and CDK9. These enzymes are involved in various cellular processes such as cell proliferation, cell cycle regulation, and transcriptional regulation. Inhibition of these enzymes by 3-{[4-(propionylamino)benzoyl]amino}-N-1,3-thiazol-2-ylbenzamide has shown promising results in various preclinical studies for the treatment of cancer, viral infections, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-[[4-(propanoylamino)benzoyl]amino]-N-(1,3-thiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-17(25)22-15-8-6-13(7-9-15)18(26)23-16-5-3-4-14(12-16)19(27)24-20-21-10-11-28-20/h3-12H,2H2,1H3,(H,22,25)(H,23,26)(H,21,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKZLJDCCUEXET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.